![molecular formula C17H15ClO3 B3009520 3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1482338-71-5](/img/structure/B3009520.png)
3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
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Description
The compound "3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including anticancer activities.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone in the presence of a strong base. Although the specific synthesis of "3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one" is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, a related compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugated system of the α,β-unsaturated ketone. The presence of substituents like chloro and methoxy groups can influence the electronic distribution and molecular geometry. For example, the crystal structure of a similar compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, showed that the molecule is almost planar and exhibits intramolecular hydrogen bonding .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, Michael additions, and serve as precursors for the synthesis of heterocycles. The presence of electron-donating and electron-withdrawing groups can affect the reactivity of the chalcone molecule. For instance, the presence of a chloro substituent can make the molecule more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystallinity. For example, the crystal packing analysis of a bromophenyl substituted chalcone revealed the presence of halogen bonding, which can influence the crystal packing and stability . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like density functional theory (DFT), which provides insights into the molecule's reactivity and optical properties .
Scientific Research Applications
Synthesis and Characterization
- The isomerisation of a series of related compounds, including 3-(3,4-dimethoxyphenyl) prop-2-en-1-one derivatives, has been carried out, providing insight into the synthesis and structural characterization of these compounds (Tayade & Waghmare, 2016).
Crystal Structure Analysis
- A study on a cocrystal involving a closely related compound, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, revealed insights into the crystal packing, stabilized by weak intermolecular interactions (Ng et al., 2006).
Electronic Properties and Chemical Reactivity
- Computational insights on a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provided information on its molecular structure, electronic properties, and chemical reactivity, utilizing density functional theory methods (Adole et al., 2020).
Vibrational Spectroscopy and Molecular Analysis
- Research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, involved synthesis, IR spectroscopy, and X-ray diffraction studies to understand its molecular structure and vibrational properties (Najiya et al., 2014).
Nonlinear Optical Properties
- The study of the linear, second, and third order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, highlighted their potential in semiconductor devices (Shkir et al., 2019).
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVBMVAQISLZON-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
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